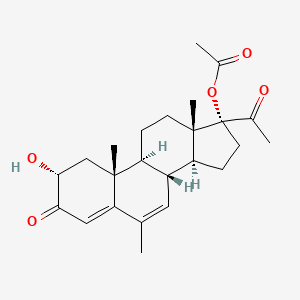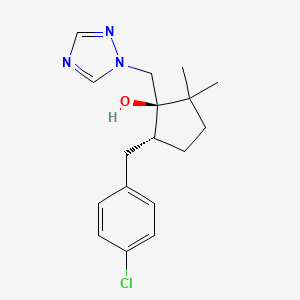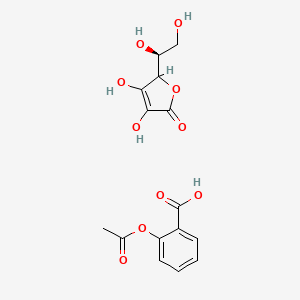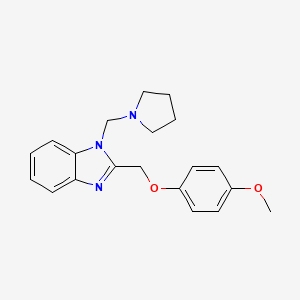
2alpha-Hydroxy megestrol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2alpha-Hydroxy megestrol acetate is a synthetic derivative of megestrol acetate, a progestin with antineoplastic and appetite-stimulating properties. It is primarily used in the treatment of hormone-responsive cancers and cachexia. The compound is known for its ability to modulate hormonal pathways and influence metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2alpha-Hydroxy megestrol acetate involves several steps starting from megestrol acetate. One common method includes the hydroxylation of megestrol acetate at the 2alpha position. This can be achieved using reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product with desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2alpha-Hydroxy megestrol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxylated forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2alpha-Hydroxy megestrol acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of megestrol acetate derivatives.
Biology: Studied for its effects on hormonal pathways and metabolic processes.
Medicine: Investigated for its potential in treating hormone-responsive cancers and cachexia.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2alpha-Hydroxy megestrol acetate involves its interaction with progesterone receptors, leading to the modulation of hormonal pathways. It acts as an agonist of the progesterone receptor, inducing changes in gene expression and cellular functions. The compound also influences metabolic processes by interacting with various enzymes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Megestrol acetate: The parent compound, used for similar therapeutic purposes.
Medroxyprogesterone acetate: Another synthetic progestin with similar applications.
Norethindrone acetate: A progestin used in contraceptives and hormone therapy.
Uniqueness
2alpha-Hydroxy megestrol acetate is unique due to its specific hydroxylation at the 2alpha position, which imparts distinct chemical and biological properties. This modification can enhance its efficacy and selectivity in certain therapeutic applications compared to other similar compounds .
Propiedades
Número CAS |
18609-39-7 |
|---|---|
Fórmula molecular |
C24H32O5 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[(2R,8R,9S,10R,13S,14S,17R)-17-acetyl-2-hydroxy-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O5/c1-13-10-16-17(22(4)12-21(28)20(27)11-19(13)22)6-8-23(5)18(16)7-9-24(23,14(2)25)29-15(3)26/h10-11,16-18,21,28H,6-9,12H2,1-5H3/t16-,17+,18+,21-,22-,23+,24+/m1/s1 |
Clave InChI |
MEVHWXXQXXEVIH-MXMIKBQFSA-N |
SMILES isomérico |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)[C@@H](C4)O)C)C)(C(=O)C)OC(=O)C |
SMILES canónico |
CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(C4)O)C)C)(C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)









